molecular formula C18H21N3O4S B2935992 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-19-5

3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2935992
CAS No.: 868979-19-5
M. Wt: 375.44
InChI Key: OWDTVJAEGWUMII-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular formula of the compound is C22H21N3O4S . It has an average mass of 423.485 Da and a monoisotopic mass of 423.125275 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using various methods, including the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H21N3O4S, an average mass of 423.485 Da, and a monoisotopic mass of 423.125275 Da .

Scientific Research Applications

Molecular Synthesis and Characterization

  • Research has explored the synthesis and characterization of sulfonamide derivatives, highlighting their utility as building blocks in chemical synthesis. For instance, the study of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showcases their potential as ligands for metal coordination, indicating their relevance in materials science and coordination chemistry (Jacobs, Chan, & O'Connor, 2013).

Pharmacological Applications

  • Sulfonamide compounds have been investigated for their pharmacological properties, such as antimicrobial activities. The synthesis and evaluation of novel sulfonamide derivatives for antimicrobial activity underscore the importance of sulfonamides in developing new therapeutic agents (Khodairy, Ali, & El-wassimy, 2016).

Enzyme Inhibition Studies

  • Sulfonamides have been studied for their enzyme inhibition capabilities, which is crucial for understanding their therapeutic potential and mechanism of action. For example, pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases highlight the role of sulfonamides in modulating enzyme activity, which could lead to the development of novel inhibitors for therapeutic use (Vaškevičienė et al., 2019).

Anticancer Research

  • The structural modification and evaluation of sulfonamide derivatives for anticancer activity demonstrate the potential of such compounds in oncology. For instance, the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents reflects ongoing efforts to discover new treatments for cancer (Farah et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its bioactivity and potential applications in medicinal chemistry. Given the promising bioactivity of imidazo[1,2-a]pyridines, there may be potential for this compound in the development of new drugs .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-5-4-10-21-12-14(20-18(13)21)8-9-19-26(22,23)15-6-7-16(24-2)17(11-15)25-3/h4-7,10-12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDTVJAEGWUMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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